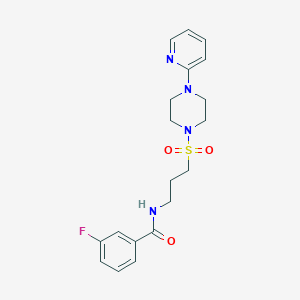

3-fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN4O3S/c20-17-6-3-5-16(15-17)19(25)22-9-4-14-28(26,27)24-12-10-23(11-13-24)18-7-1-2-8-21-18/h1-3,5-8,15H,4,9-14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCUMHMUGSVZGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting pyridine with piperazine under controlled conditions.

Sulfonylation: The piperazine intermediate is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

Fluorination: The benzamide core is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Coupling Reaction: The fluorinated benzamide is then coupled with the sulfonylated piperazine intermediate under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Dopamine Receptor Interaction

Research indicates that this compound exhibits selective binding to dopamine D3 receptors (D3R), which are implicated in neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The selectivity for D3R over D2 receptors (D2R) is crucial for minimizing side effects associated with non-selective dopamine antagonists .

Enzyme Inhibition

The sulfonamide moiety may facilitate interactions with various enzymes, potentially leading to inhibitory effects on neurotransmitter metabolism pathways. This could result in altered dopamine levels, contributing to therapeutic effects.

Case Study 1: Selective D3R Ligands

A study involving analogs of this compound demonstrated its potential as a selective D3R ligand. Some derivatives showed over 1000-fold selectivity for D3R compared to D2R, highlighting the importance of structural integrity in achieving optimal receptor interaction.

Case Study 2: Structural Variations

Another research effort focused on synthesizing and biologically evaluating similar piperazine derivatives. The findings supported the hypothesis that structural variations significantly impact biological activity, which is critical for developing new therapeutic agents.

Summary of Findings

The following table summarizes key findings related to the biological activity of 3-fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide:

| Study Focus | Key Findings |

|---|---|

| Dopamine Receptor Binding | High selectivity for D3R over D2R |

| Enzyme Interaction | Potential inhibition of neurotransmitter metabolism |

| Structural Variations | Significant impact on biological activity |

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Similar structure with a pyrazine moiety instead of a pyridine.

3-fluoro-4-(pyridin-2-yl)piperazine: Lacks the sulfonyl and benzamide groups.

Uniqueness

3-fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is unique due to its combination of a fluorinated benzamide core with a sulfonylated piperazine-pyridine moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for research and development.

Biological Activity

3-Fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a fluorinated benzamide core linked to a piperazine moiety, which is further substituted with a pyridine and sulfonyl group. This structural complexity contributes to its diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that derivatives of benzamide compounds, including those similar to this compound, exhibit significant antitumor properties. For example, studies have shown that certain benzamide derivatives can inhibit key signaling pathways involved in cancer cell proliferation, such as the PI3K/Akt pathway .

2. Anti-inflammatory Properties

Compounds with similar structural motifs have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in the context of chronic inflammatory diseases where such compounds could provide therapeutic benefits .

3. Antimicrobial Activity

Preliminary studies suggest that the compound may exhibit antimicrobial properties. Similar benzamide derivatives have shown efficacy against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell membranes or inhibition of enzymatic functions essential for bacterial survival .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : The sulfonamide group may interact with enzyme active sites, inhibiting their activity.

- Receptor Modulation : The piperazine and pyridine moieties may facilitate binding to specific receptors involved in cell signaling pathways.

Case Studies and Research Findings

Several studies have investigated compounds structurally related to this compound:

Q & A

Q. What are the key synthetic strategies for preparing 3-fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Coupling of the sulfonyl-piperazine intermediate with a propyl-linked benzamide precursor using reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and triethylamine (Et3N) in tetrahydrofuran (THF) .

- Step 2 : Purification via silica gel column chromatography to isolate the product, often yielding 26–71% depending on substituents and reaction optimization .

- Critical Parameters : Reaction time (12–24 hours), solvent choice (THF for solubility), and stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 7.78 ppm for aromatic protons in pyridinyl groups) .

- Mass Spectrometry (ESI) : Confirms molecular weight (e.g., m/z 552.5 [M + H]+) .

- Melting Point and Optical Rotation : Physical properties like mp 106–109°C and [α]25D values validate purity and stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for similar benzamide derivatives?

Discrepancies in yields (e.g., 26% vs. 71% in ) arise from:

- Reaction Conditions : Temperature variations (room temp vs. reflux) and solvent purity.

- Purification Efficiency : Column chromatography gradients and solvent systems (e.g., methanol/chloroform ratios) impact recovery .

- Methodological Adjustments : Optimize coupling reagent equivalents (e.g., HBTU vs. BOP) and monitor reaction progress via TLC .

Q. What computational methods aid in predicting the biological activity of this compound?

- Molecular Docking : Models interactions with targets like dopamine receptors, leveraging the piperazine-sulfonyl motif’s flexibility .

- QSAR (Quantitative Structure-Activity Relationship) : Correlates substituent effects (e.g., fluorine position) with bioactivity trends observed in analogs .

- ADMET Prediction : Evaluates pharmacokinetic properties (e.g., logP for lipophilicity) using software like Schrödinger .

Q. How does the sulfonyl group’s position affect the compound’s physicochemical properties?

- Solubility : The sulfonyl group enhances water solubility via hydrogen bonding, critical for in vitro assays .

- Stability : Electron-withdrawing effects of sulfonyl groups reduce hydrolysis rates compared to ester-linked analogs .

- Bioactivity : Sulfonyl spacing (e.g., propyl vs. ethyl linkers) influences receptor binding kinetics, as seen in dopamine D3 receptor studies .

Methodological Recommendations

- For Low Yields : Pre-activate intermediates with HBTU and use anhydrous solvents to minimize side reactions .

- For Structural Confirmation : Combine NMR with high-resolution MS to distinguish isobaric impurities .

- For Bioactivity Studies : Prioritize analogs with electron-withdrawing substituents (e.g., -F, -CF3) to enhance target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.